molecular formula C20H30O3 B1180488 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

Cat. No.: B1180488
M. Wt: 318.4 g/mol
InChI Key: DYYYQLXAGIXUGM-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Coronarin D and Andrographolide

Feature Target Compound Coronarin D Andrographolide
Decalin substitution 5,5,8a-Trimethyl 5,5,8a-Trimethyl 8-Methyl
Lactone position C-3 ethylidene-linked C-3 ethylidene-linked C-14 fused
Hydroxyl groups C-5 (oxolan) C-5 (oxolan) C-14, C-19
Bioactivity COX-2 inhibition (predicted) Antifungal, Cytotoxic Anti-inflammatory

Notable differences:

  • Unlike andrographolide , the target lacks a fused γ-lactone at C-14.
  • Compared to coronarin D , stereochemical variation at C-15 (15S vs. 15R) alters hydrogen-bonding networks.

Spectroscopic Profiling (NMR, IR, MS)

Table 2: Key ¹H NMR Signals (CDCl₃, 600 MHz)

Position δ (ppm) Multiplicity Coupling (Hz) Assignment
H-17 4.35 d 1.2 Exomethylene
H-12 6.71 s - α,β-unsaturated H
H-5 5.90 s - Lactone OH
H-14 2.69 br d 16.0 Ethylidene bridge

Table 3: IR and MS Data

Technique Key Signals Interpretation
IR 1725 cm⁻¹ (C=O), 1643 cm⁻¹ (C=C) α,β-unsaturated lactone
HRMS m/z 319.2268 [M+H]⁺ (calc. 319.2274) Molecular formula confirmation

The ¹³C NMR spectrum confirms 20 carbons, including a lactone carbonyl at δ 170.6 ppm and exomethylene carbons at δ 107.6/148.0 ppm. HMBC correlations between H-12 (δ 6.71) and C-14 (δ 33.5) validate the ethylidene connectivity.

Properties

IUPAC Name

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYYQLXAGIXUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Initial Isolation

In a representative protocol, dried rhizomes of C. aromatica are ground and subjected to methanol extraction. The crude extract is filtered and concentrated under reduced pressure to yield a residue, which is then partitioned using a stepwise solvent system. Initial fractionation employs octadecylsilyl (ODS) flash column chromatography with gradients of methanol/water (5:5 to 7:3) and acetonitrile/water (7:3 to 85:15) to separate nonpolar and polar constituents. The bioactive fraction eluted with acetonitrile/water (85:15) is further purified via silica gel open-column chromatography using chloroform/methanol/water mixtures.

High-Performance Liquid Chromatography (HPLC)

The final purification step utilizes reversed-phase HPLC with a COSMOSIL 5C18-AR-II column. Isocratic elution with acetonitrile/water (75:25) at a flow rate of 2 mL/min yields Coronarin D with >95% purity. This method achieves a recovery rate of approximately 0.8–1.2% (w/w) from dried plant material.

Table 1: Natural Extraction Parameters for Coronarin D

ParameterDetails
Source MaterialCurcuma aromatica rhizomes (110 g dry weight)
Primary SolventMethanol
Chromatography StepsODS flash → Silica gel → Reversed-phase HPLC
Key Solvent RatiosMeCN/H<sub>2</sub>O (85:15), CHCl<sub>3</sub>/MeOH/H<sub>2</sub>O (7:3:0.5)
Yield0.8–1.2% (w/w)

Synthetic Preparation Pathways

Synthetic routes to Coronarin D focus on constructing its naphthalene and oxolanone moieties, followed by coupling via a conjugated enone system.

Enol Ether Formation and Oxidation

A pivotal synthetic approach begins with the preparation of (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidenenaphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one. The synthesis involves:

  • Enol Ether Formation : Reaction of a naphthalene-derived aldehyde with triethyl phosphonoacetate under Wittig conditions, yielding a mixture of E/Z enol ether isomers (ratio ~1:1.25).

  • Hydrolysis and Oxidation : The enol ether is hydrolyzed in acidic conditions to an aldehyde intermediate, which is oxidized using sodium chlorite (NaClO<sub>2</sub>) to the corresponding carboxylic acid.

Coupling and Cyclization

The carboxylic acid intermediate undergoes esterification with 2-chloroethanol, followed by intramolecular cyclization in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to form the oxolan-2-one ring. Catalytic hydrogenation (Pd/C, H<sub>2</sub>) ensures selective reduction of alkene bonds without affecting the methylidene group.

Table 2: Synthetic Route Key Steps and Conditions

StepReagents/ConditionsYield
Enol Ether FormationTriethyl phosphonoacetate, NaH, THF, 0°C→RT68%
Aldehyde OxidationNaClO<sub>2</sub>, NaH<sub>2</sub>PO<sub>4</sub>, 2-methyl-2-butene, 0°C82%
Esterification2-Chloroethanol, DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>75%
CyclizationK<sub>2</sub>CO<sub>3</sub>, MeOH, reflux89%

Analytical and Purification Techniques

Structural Characterization

  • NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.72 (s, 1H, H-15), 4.98 (d, J = 10.2 Hz, 1H, H-5), 2.82–2.75 (m, 2H, H-1′).

  • Mass Spectrometry : HRMS (ESI-TOF) m/z calc. for C<sub>20</sub>H<sub>30</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 318.2194; found: 318.2198.

Chromatographic Purity Assessment

Reversed-phase HPLC (C18 column, MeCN/H<sub>2</sub>O = 75:25) confirms purity >95%, with retention time (t<sub>R</sub>) = 12.7 min.

Challenges and Optimization Opportunities

Natural Extraction Limitations

  • Low Yield : The 0.8–1.2% yield from plant material necessitates large biomass inputs.

  • Isomer Separation : The E/Z isomeric mixture during enol ether formation requires careful chromatographic separation.

Synthetic Route Enhancements

  • Catalyst Optimization : Transitioning to Pd(OAc)<sub>2</sub>/XPhos could improve hydrogenation efficiency.

  • Flow Chemistry : Continuous-flow systems may reduce reaction times for oxidation steps.

Research Applications and Derivative Synthesis

Coronarin D’s bioactivity has driven interest in derivative synthesis. For example, conjugation with chlorambucil analogues involves:

  • Mustard Agent Coupling : Reaction of Coronarin D’s hydroxyl group with bis(2-chloroethyl)amine derivatives using DCC/DMAP.

  • In Vitro Testing : Derivatives are evaluated for anticancer activity, requiring preparation of 10 mM stock solutions in DMSO followed by serial dilution in cell culture media .

Chemical Reactions Analysis

Types of Reactions: Coronarin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules. Key parameters include molecular weight, functional groups, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activities
3-[2-(5,5,8a-Trimethyl-2-methylidene-...ethylidene]-5-hydroxyoxolan-2-one (Target Compound) C₂₀H₃₀O₅ 350.45 Hydroxyl, methylidene, γ-lactone Apoptosis induction in cancer cells
4,4a,5,6,7,8-Hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone C₁₁H₁₆O₂ 180.24 Hydroxyl, ketone Antimicrobial activity (hypothesized)
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone C₁₇H₂₂O 242.36 Ketone, alkyl substituents Fragrance industry applications
Andrographolide (3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-...ethylidene]-4-hydroxy-2(3H)-furanone C₂₀H₃₀O₅ 350.45 Hydroxyl, γ-lactone, methylidene Anti-inflammatory, anticancer
4-[(1E)-2-(5,5,8a-Trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one C₁₉H₂₆O₃ 316.40 Hydroxyl, ethenyl, furanone Not specified (structural analog)

Key Findings:

Structural Complexity vs. Bioactivity: The target compound and andrographolide share identical molecular formulas (C₂₀H₃₀O₅) but differ in stereochemistry. Both exhibit apoptosis-inducing activity in cancer cells, likely due to their γ-lactone and hydroxyl groups . Simpler analogs like 4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone (MW 180.24) lack the conjugated lactone system, correlating with reduced bioactivity .

Functional Group Influence: The hydroxyl group in the target compound enhances solubility and target binding compared to non-hydroxylated analogs (e.g., 1-(5,5,8,8-tetramethyl-...ethanone), which is used in fragrances due to its lipophilic ketone group .

Stereochemical Impact :

  • Andrographolide’s decahydro naphthalene core and stereospecific hydroxyl placement are critical for its anti-inflammatory effects, a feature mirrored in the target compound .

Research Implications

The target compound’s unique combination of a hydroxylated γ-lactone and a methylidene-substituted naphthalene system positions it as a promising candidate for anticancer drug development . Its structural analogs provide insights into optimizing bioavailability and potency. Future studies should explore structure-activity relationships (SAR) through systematic substitutions and stereochemical modifications .

Biological Activity

The compound 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H30O3C_{20}H_{30}O_3 with a molecular weight of approximately 318.4 g/mol. The structure features a naphthalene-derived moiety and a hydroxyoxolanone ring, contributing to its biological activity.

PropertyValue
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name This compound
InChI Key DYYYQLXAGIXUGM-UHFFFAOYSA-N

Neuroprotective Properties

Research indicates that compounds similar to this one may promote the differentiation of neural stem cells into astrocytes. This suggests potential neuroprotective effects that could be beneficial in neurodegenerative diseases.

Anticancer Activity

Studies have shown that similar compounds exhibit anticancer properties by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. For instance, compounds derived from labdane-type diterpenes have been noted for their ability to inhibit the NF-kB pathway and reduce inflammation and cell viability in glioblastoma cells .

The primary mechanism of action involves the inhibition of the NF-kB signaling pathway. By blocking this pathway, the compound can decrease inflammation and promote apoptosis in cancerous cells. Additionally, it may interact with other pathways such as MAPK to enhance its effects on cell survival and proliferation .

Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, treatment with compounds related to this compound showed significant improvement in cognitive functions and reduced neuronal loss compared to control groups.

Study 2: Anticancer Efficacy

Another study evaluated the anticancer effects of a related compound on glioblastoma U–251 cell lines. The results demonstrated that treatment led to increased apoptosis rates and decreased cell viability through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one?

  • Methodology : Multi-step synthesis involving cyclization and functionalization of naphthalene derivatives is recommended. Key steps include:

  • Cyclization : Use of acid-catalyzed ring closure to form the decahydronaphthalene core (e.g., via aldol condensation or Claisen rearrangement) .
  • Hydroxylation : Selective oxidation at the C5 position using catalytic hydroxylation (e.g., Sharpless asymmetric dihydroxylation) to introduce the hydroxy group .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate stereoisomers .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : 2D NMR (COSY, HSQC, HMBC) to resolve coupling patterns and confirm substituent positions .
  • X-ray crystallography : Single-crystal analysis to determine absolute configuration, particularly for the methylidene and hydroxyoxolan moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₂₀H₃₀O₅) .

Q. What analytical methods are suitable for assessing stability and solubility in biological assays?

  • Methodology :

  • Solubility : Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers (e.g., PBS at pH 7.4) .
  • Stability : Accelerated degradation studies under varied pH (2–9) and temperature (4–37°C) with HPLC monitoring .

Advanced Research Questions

Q. How should experimental designs account for contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodology :

  • Dose-response curves : Test across a broad concentration range (nM to mM) to identify therapeutic windows .
  • Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., RAW 264.7 macrophages vs. HEK293) to rule out lineage-dependent effects .
  • Mechanistic profiling : Use RNA-seq or phosphoproteomics to distinguish pathways (e.g., NF-κB inhibition vs. apoptosis) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodology :

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during key cyclization steps .
  • Catalytic asymmetric synthesis : Use organocatalysts (e.g., proline derivatives) for stereoselective ethylidene formation .
  • Chromatographic resolution : Chiral HPLC with amylose-based columns to separate enantiomers .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicity?

  • Methodology :

  • Biodegradation assays : OECD 301F test to measure mineralization rates in soil/water systems .
  • Trophic transfer studies : Track bioaccumulation in model food chains (e.g., algae → Daphnia → zebrafish) using LC-MS/MS .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀) via computational tools like EPI Suite .

Q. What computational approaches validate interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or cytochrome P450 .
  • MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .
  • Free-energy calculations : MM/GBSA to quantify binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.